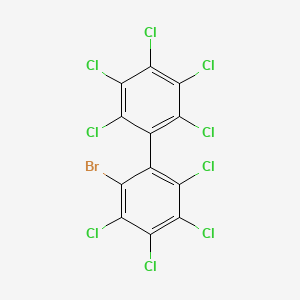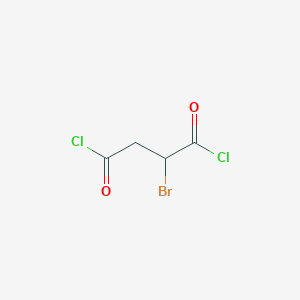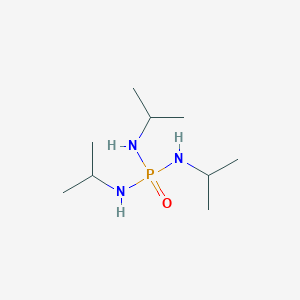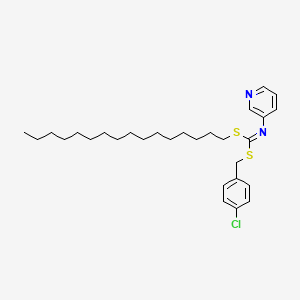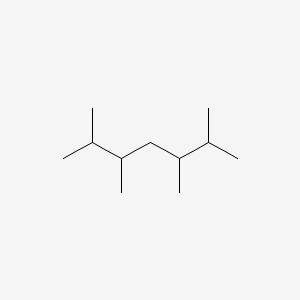
2,3,5,6-Tetramethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetramethylheptane is an organic compound with the molecular formula C11H24 and a molecular weight of 156.3083 g/mol It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,3,5,6-Tetramethylheptane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial formulations.
作用機序
The mechanism of action of 2,3,5,6-Tetramethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the hydrophobic regions of biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as its use in chemical reactions or biological studies.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylheptane: Another branched alkane with a similar molecular formula but different structural arrangement.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar molecular weight but different functional groups.
Uniqueness
2,3,5,6-Tetramethylheptane is unique due to its specific arrangement of methyl groups on the heptane backbone, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
52670-32-3 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)7-11(6)9(3)4/h8-11H,7H2,1-6H3 |
InChIキー |
RAHGVMDMAJFLTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)CC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


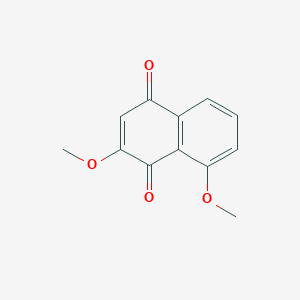
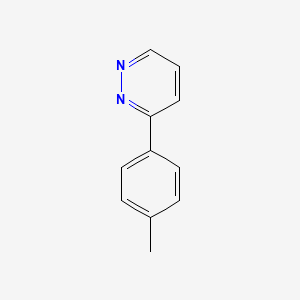
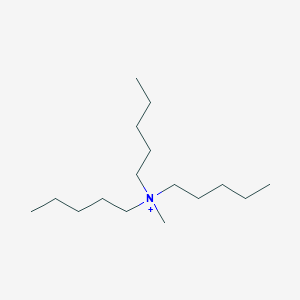
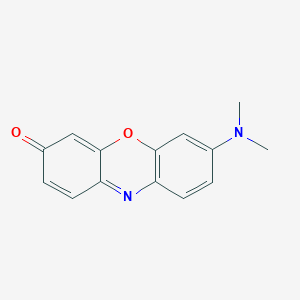
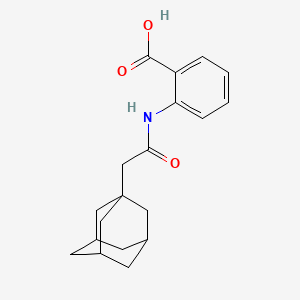
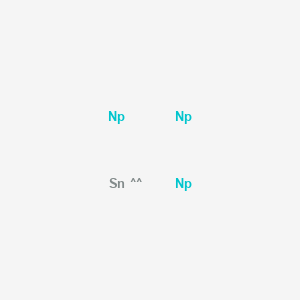
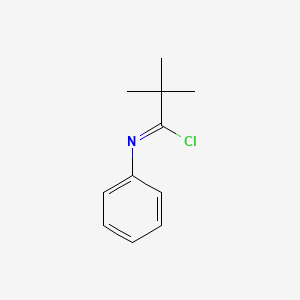


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
